molecular formula C9H16O2 B1213630 Methyl 2-isopropyl-4-pentenoate CAS No. 72143-24-9

Methyl 2-isopropyl-4-pentenoate

Cat. No.: B1213630
CAS No.: 72143-24-9
M. Wt: 156.22 g/mol
InChI Key: DQBQIJZLLUJFAB-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-pentenoate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of 2-isopropyl-4-pentenoic acid. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isopropyl-4-pentenoate can be synthesized through the esterification of 2-isopropyl-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-isopropyl-4-pentenoic acid or 2-isopropyl-4-pentenone.

    Reduction: 2-isopropyl-4-pentanol or 2-isopropylpentane.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-isopropyl-4-pentenoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-isopropyl-4-pentenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the isopropyl and pentenoate groups, which can modulate its binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-isopropylpentanoate: Lacks the double bond present in methyl 2-isopropyl-4-pentenoate, resulting in different reactivity and applications.

    2-isopropyl-4-pentenamide: An amide derivative with distinct chemical properties and uses.

    Methyl 4,5-epoxy-2-isopropylpentanoate:

Uniqueness: this compound is unique due to the presence of both the isopropyl group and the pentenoate moiety, which confer specific reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-propan-2-ylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-6-8(7(2)3)9(10)11-4/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQIJZLLUJFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992868
Record name Methyl 2-(propan-2-yl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72143-24-9
Record name Methyl 2-isopropyl-4-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(propan-2-yl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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